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Compound of Interest

Compound Name: I-Menthyl lactate

Cat. No.: B1212839

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic toxicological profile of I-
Menthyl lactate, a widely used cooling agent and fragrance ingredient. The information
presented herein is intended to support safety assessments and inform the development of
products containing this compound. All data is summarized for clarity, and detailed
experimental methodologies are provided for key studies.

Acute Toxicity

The acute toxicity of I-Menthyl lactate has been evaluated via oral and dermal routes,
demonstrating a low order of acute toxicity.

Oral Toxicity

A study following the OECD 425 guideline was conducted to determine the acute oral toxicity of
I-Menthyl lactate in female Sprague-Dawley rats. The study concluded that the acute oral
median lethal dose (LD50) is greater than 2000 mg/kg body weight. No signs of systemic
toxicity or mortality were observed during the 14-day observation period. All animals exhibited
expected gains in body weight, and no abnormalities were noted during gross necropsy.

Dermal Toxicity

In an acute dermal toxicity study conducted in accordance with OECD Guideline 402, I-
Menthyl lactate was applied to the skin of Wistar rats at a limit dose of 2000 mg/kg body

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1212839?utm_src=pdf-interest
https://www.benchchem.com/product/b1212839?utm_src=pdf-body
https://www.benchchem.com/product/b1212839?utm_src=pdf-body
https://www.benchchem.com/product/b1212839?utm_src=pdf-body
https://www.benchchem.com/product/b1212839?utm_src=pdf-body
https://www.benchchem.com/product/b1212839?utm_src=pdf-body
https://www.benchchem.com/product/b1212839?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

weight. The results indicated a dermal LD50 of greater than 2000 mg/kg body weight. No
mortality, systemic toxicity, or local skin effects were observed over the 14-day observation
period. All animals showed normal weight gain, and no macroscopic abnormalities were found
at necropsy.[1]

Table 1: Summary of Acute Toxicity Data for I-Menthyl lactate

Test Species Guideline Results

o LD50 > 2000 mg/kg
Acute Oral Toxicity Rat (Sprague-Dawley) OECD 425

bw
o ) LD50 > 2000 mg/kg
Acute Dermal Toxicity Rat (Wistar) OECD 402
bw[1]
Irritation

The potential for I-Menthyl lactate to cause skin and eye irritation has been assessed in rabbit
models.

Skin Irritation

A study conducted according to OECD Guideline 404 evaluated the skin irritation potential of I-
Menthyl lactate in New Zealand White rabbits. A single 4-hour, semi-occlusive application of
the test substance resulted in no signs of dermal irritation in any of the tested animals. The
mean scores for erythema and edema at 24, 48, and 72 hours post-application were all 0.0.[2]
Based on these findings, I-Menthyl lactate is not classified as a skin irritant.

Eye Irritation

The eye irritation potential of I-Menthyl lactate was assessed in New Zealand White rabbits
following OECD Guideline 405. A single instillation of the substance into the conjunctival sac of
the rabbits' eyes was performed. The study concluded that I-Menthyl lactate is not an eye
irritant.

Table 2: Summary of Skin and Eye Irritation Data for I-Menthyl lactate
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Test Species Guideline Results

) Non-irritant (Mean
i o Rabbit (New Zealand
Skin Irritation OECD 404 scores for erythema

White)
and edema = 0.0)[2]

o Rabbit (New Zealand .
Eye Irritation ) OECD 405 Non-irritant
White)

Skin Sensitization

The skin sensitization potential of I-Menthyl lactate has been evaluated and it is not
considered to be a skin sensitizer. A Local Lymph Node Assay (LLNA) is the preferred method
for assessing skin sensitization potential. While a specific study report with the Stimulation
Index (SI) for I-Menthyl lactate was not found in the public domain, the Research Institute for
Fragrance Materials (RIFM) safety assessment concludes that it is not sensitizing.[3] An Sl
value of less than 3 is indicative of a non-sensitizing substance.

Repeated Dose Toxicity

The effects of repeated oral exposure to I-Menthyl lactate have been investigated in a 28-day
study in rats, following a protocol similar to OECD Guideline 407. Based on this study, the No-
Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg/day.[3]

Table 3: Summary of Repeated Dose Toxicity Data for I-Menthyl lactate

. Guideline .
Test Species o Duration NOAEL
(similar to)
Repeated Dose
o Rat OECD 407 28 days 300 mg/kg/day[3]
Oral Toxicity
Genotoxicity

A comprehensive evaluation of the genotoxic potential of I-Menthyl lactate has been
conducted through a battery of in vitro assays. The collective evidence from these studies
indicates that I-Menthyl lactate is not genotoxic.[3]
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Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of I-Menthyl lactate was assessed using the Ames test, which is
conducted in accordance with OECD Guideline 471. This assay utilizes various strains of
Salmonella typhimurium to detect gene mutations. The results of the Ames test for I-Menthyl
lactate were negative, indicating that it does not induce gene mutations in bacteria.

In Vitro Micronucleus Test

The potential for I-Menthyl lactate to induce chromosomal damage was evaluated in an in vitro
micronucleus test, following a protocol consistent with OECD Guideline 487. This assay is
typically performed using mammalian cells, such as Chinese Hamster Ovary (CHO) cells. The
results of the in vitro micronucleus test for I-Menthyl lactate were negative, demonstrating that
it does not cause chromosomal damage in mammalian cells.

Table 4. Summary of Genotoxicity Data for I-Menthyl lactate

Test Test System Guideline Result

Bacterial Reverse

) Salmonella ]

Mutation Assay (Ames o OECD 471 Negative
typhimurium
Test)
In Vitro Micronucleus Mammalian cells (e.qg., )
OECD 487 Negative

Test CHO)
BlueScreen Assay Not specified Not specified Negative[3]

Experimental Protocols
Acute Oral Toxicity (as per OECD Guideline 425)

o Test System: Female Sprague-Dawley rats.
e Dosing: A single limit dose of 2000 mg/kg body weight was administered by oral gavage.

e Procedure: Animals were fasted prior to dosing. Following administration, animals were
observed for mortality and clinical signs of toxicity at 1, 2, 4, and 6 hours post-dosing and
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daily thereafter for 14 days. Body weights were recorded prior to dosing and on days 7 and
14. A gross necropsy was performed on all animals at the end of the observation period.

Acute Dermal Toxicity (as per OECD Guideline 402)

Test System: Wistar rats (5 males and 5 females).

Dosing: A single limit dose of 2000 mg/kg body weight of the undiluted test substance was
applied to the clipped skin of the dorsal trunk. The application site was covered with a semi-
occlusive dressing for 24 hours.

Procedure: Animals were observed for mortality and clinical signs of toxicity daily for 14
days. Body weights were recorded on days 1, 8, and 15. At the end of the observation
period, all animals were subjected to a gross necropsy.[1]

Skin Irritation (as per OECD Guideline 404)

Test System: New Zealand White rabbits.

Dosing: 0.5 mL of the test substance was applied to a small area of clipped skin on the back
of each animal. The application site was covered with a semi-occlusive dressing for 4 hours.

Procedure: After the exposure period, the dressing was removed, and the application site
was cleaned. Dermal reactions (erythema and edema) were scored at 1, 24, 48, and 72
hours after patch removal according to the Draize scoring system.[2]

Eye Irritation (as per OECD Guideline 405)

Test System: New Zealand White rabbits.

Dosing: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac
of one eye of each animal. The other eye served as a control.

Procedure: The eyes were examined for ocular reactions (corneal opacity, iritis, conjunctival
redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The reactions were
scored according to a standardized grading system.
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Repeated Dose 28-Day Oral Toxicity (similar to OECD
Guideline 407)

Test System: Rats.

Dosing: The test substance was administered orally by gavage daily for 28 days at three
different dose levels. A control group received the vehicle only.

Procedure: Animals were observed daily for clinical signs of toxicity and mortality. Body
weight and food consumption were measured weekly. At the end of the study, blood samples
were collected for hematology and clinical chemistry analysis. All animals were subjected to
a full necropsy, and selected organs were weighed and examined histopathologically. The
No-Observed-Adverse-Effect Level (NOAEL) was determined based on the study findings.[3]

Bacterial Reverse Mutation Assay (Ames Test) (as per
OECD Guideline 471)

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Procedure: The test substance was incubated with the bacterial strains in the presence and
absence of a metabolic activation system (S9 mix). The mixture was then plated on a
minimal agar medium lacking the required amino acid. After incubation for 48-72 hours, the
number of revertant colonies (colonies that have regained the ability to synthesize the amino
acid) was counted. A substance is considered mutagenic if it causes a dose-related increase
in the number of revertant colonies.

In Vitro Micronucleus Test (as per OECD Guideline 487)

Test System: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human
peripheral blood lymphocytes.

Procedure: The cells were exposed to at least three concentrations of the test substance,
both with and without a metabolic activation system (S9 mix). A cytokinesis blocker
(cytochalasin B) was added to the cultures to allow for the identification of cells that have
completed one cell division. After an appropriate incubation period, the cells were harvested,
fixed, and stained. The frequency of micronucleated cells (cells containing small,

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.scribd.com/document/937115632/1-s2-0-S0278691517307093-main
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

extranuclear bodies that are formed from chromosome fragments or whole chromosomes
that lag behind during cell division) was determined by microscopic analysis of at least 2000
binucleated cells per concentration. A significant, dose-related increase in the frequency of
micronucleated cells indicates a potential for chromosomal damage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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